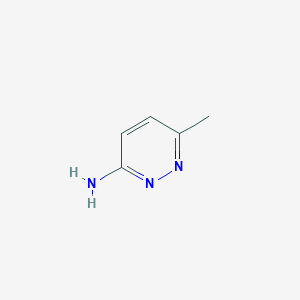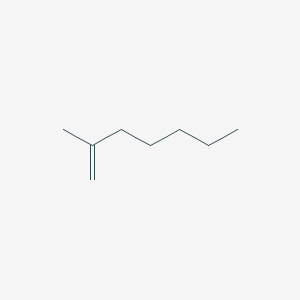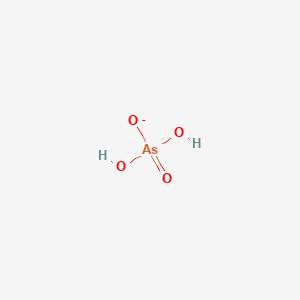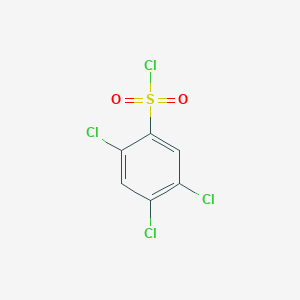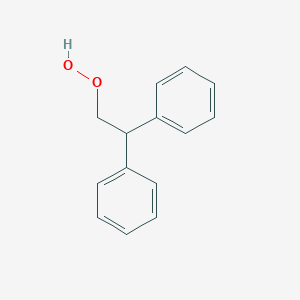
Diphenylethane hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylethane hydroperoxide (DPEH) is a chemical compound that is commonly used in scientific research. It is a powerful oxidizing agent that can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. It is a colorless liquid that is soluble in many organic solvents and can be easily synthesized using a variety of methods.
Mecanismo De Acción
Diphenylethane hydroperoxide acts as a powerful oxidizing agent, which means that it is able to donate oxygen atoms to other molecules. This process can initiate chemical reactions and is often used in the synthesis of organic compounds. Diphenylethane hydroperoxide can also be used to generate free radicals, which can be used to study the mechanisms of radical reactions.
Efectos Bioquímicos Y Fisiológicos
Diphenylethane hydroperoxide has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to cells at high concentrations and can cause oxidative damage to DNA and other cellular components. Diphenylethane hydroperoxide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diphenylethane hydroperoxide in lab experiments is its powerful oxidizing properties. It can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. However, Diphenylethane hydroperoxide can also be highly reactive and can be difficult to handle safely. It can be toxic to cells at high concentrations and can cause oxidative damage to DNA and other cellular components.
Direcciones Futuras
There are many potential future directions for research involving Diphenylethane hydroperoxide. One area of research could focus on developing new methods for synthesizing Diphenylethane hydroperoxide that are more efficient and environmentally friendly. Another area of research could focus on studying the mechanisms of radical reactions using Diphenylethane hydroperoxide as a tool. Additionally, Diphenylethane hydroperoxide may have potential therapeutic applications in the treatment of inflammatory diseases, and further research could explore this potential.
Métodos De Síntesis
Diphenylethane hydroperoxide can be synthesized using a variety of methods, including the reaction of benzene with hydrogen peroxide in the presence of a catalyst. Another common method involves the reaction of benzyl alcohol with hydrogen peroxide in the presence of a strong acid catalyst. The synthesis of Diphenylethane hydroperoxide is often carried out under carefully controlled conditions to ensure that the reaction proceeds smoothly and that the final product is of high purity.
Aplicaciones Científicas De Investigación
Diphenylethane hydroperoxide is commonly used in scientific research as a powerful oxidizing agent. It can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. Diphenylethane hydroperoxide is also used in the production of polymers and other materials. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
16667-00-8 |
|---|---|
Nombre del producto |
Diphenylethane hydroperoxide |
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(2-hydroperoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H14O2/c15-16-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clave InChI |
NRPVYAIKIHGIGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
Otros números CAS |
16667-00-8 |
Sinónimos |
diphenylethane hydroperoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



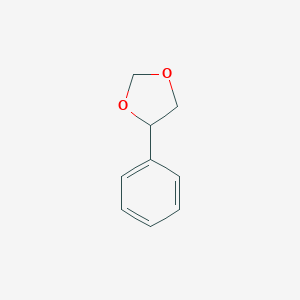

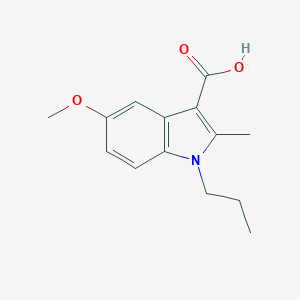
![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
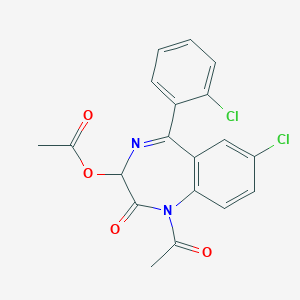
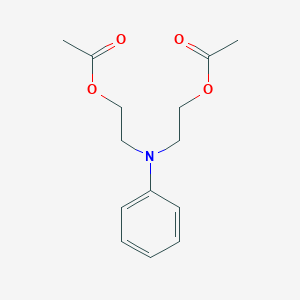
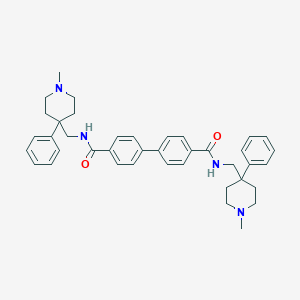
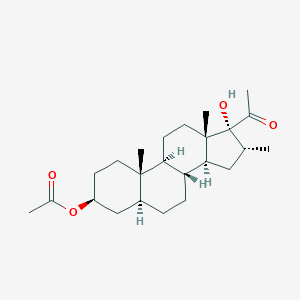
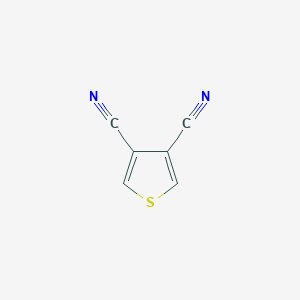
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
